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Compound of Interest

Compound Name: Bromo-PEG5-acid

Cat. No.: B606399 Get Quote

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker that has emerged as a vital tool for

researchers, scientists, and drug development professionals. Its unique chemical architecture,

featuring two distinct reactive termini separated by a flexible polyethylene glycol (PEG) spacer,

offers precise control over the covalent conjugation of diverse molecular entities. This guide

provides an in-depth exploration of the core properties, reaction mechanisms, and

experimental applications of Bromo-PEG5-acid, with a focus on its utility in bioconjugation,

drug delivery, and the synthesis of complex therapeutic modalities like Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure
The heterobifunctional nature of Bromo-PEG5-acid is defined by its three key components: a

bromo group, a carboxylic acid group, and a five-unit polyethylene glycol (PEG) spacer. Each

component imparts specific functionalities that are critical for its application.

Bromo Group (-Br): Located at one terminus, the bromide is an excellent leaving group,

making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions

(SN2).[1][2][3][4] This end of the molecule is particularly reactive towards soft nucleophiles,

most notably the thiol groups (-SH) of cysteine residues in proteins and peptides.[5][6][7]

Carboxylic Acid Group (-COOH): At the opposite terminus, the carboxylic acid provides a

second, orthogonal reactive site. This group can be activated by coupling reagents such as
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) to form a stable amide bond with primary amines (-NH2), such as

those found on lysine residues or the N-terminus of proteins.[1][2][8]

PEG5 Spacer: The central five-unit PEG chain confers several advantageous properties. It is

hydrophilic, which significantly increases the aqueous solubility of the linker and its

subsequent conjugates.[1][2][9] The PEG spacer also provides a flexible and defined-length

bridge between conjugated molecules, which is crucial for maintaining their biological activity

and, in applications like PROTACs, for enabling the formation of productive ternary

complexes.[10]

Bromo-PEG5-acid Structure & Reactivity
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Caption: Chemical structure and orthogonal reactivity of Bromo-PEG5-acid.

Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for Bromo-PEG5-acid, essential for

experimental design and execution.
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Property Value Source(s)

Chemical Formula C₁₃H₂₅BrO₇ [1][2]

Molecular Weight 373.2 g/mol [1][2]

CAS Number 1817735-27-5 [1]

Appearance White to off-white solid or oil [11]

Purity ≥95% - 98% [1][2][8]

Solubility
Soluble in DMSO, DMF, and

water
[1][11]

Storage Conditions -20°C for long-term storage [1][12]

Applications in Bioconjugation and Drug
Development
The dual-reactivity of Bromo-PEG5-acid makes it a versatile linker for constructing complex

biomolecules. Its primary applications are in the development of ADCs, where it can link a

cytotoxic payload to an antibody, and in the synthesis of PROTACs.

PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,

leading to the target's ubiquitination and subsequent degradation by the proteasome.[13] The

linker is a critical component, and Bromo-PEG5-acid is well-suited for this role. One end can

be conjugated to a ligand that binds the protein of interest, while the other end attaches to a

ligand that recruits an E3 ligase, illustrating its heterobifunctional utility.[9][10][14]
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Caption: Logical relationship of Bromo-PEG5-acid in PROTAC synthesis.

Experimental Protocols
The successful use of Bromo-PEG5-acid relies on optimized reaction conditions that leverage

its dual reactivity. Below are detailed methodologies for its application.

Protocol 1: Conjugation to Protein Thiol Groups
(Cysteine Residues)
This protocol describes the site-specific conjugation of the bromo-terminus of the linker to free

thiol groups on a protein.

Materials:

Protein containing accessible cysteine residue(s)

Bromo-PEG5-acid

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5, degassed.[4]

[9]

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide

bonds.[9][15]

Quenching Reagent: L-cysteine or β-mercaptoethanol.[4][15]
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Purification System: Size-exclusion chromatography (SEC) or dialysis.[4]

Methodology:

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10

mg/mL.[15]

Reduction of Disulfides (if necessary): If the target cysteine residues are in a disulfide bond,

add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.

Remove the excess TCEP using a desalting column.[15]

Linker Preparation: Dissolve Bromo-PEG5-acid in an organic solvent like DMSO or directly

in the reaction buffer to create a stock solution (e.g., 10-20 mM).[9]

Conjugation Reaction: Add a 5 to 20-fold molar excess of the Bromo-PEG5-acid solution to

the protein solution.[5][9] Incubate the mixture for 4-24 hours at 4°C or for 2-4 hours at room

temperature with gentle mixing.[9][15]

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final

concentration of 50-100 mM) to react with any excess Bromo-PEG5-acid.[15]

Purification: Remove unreacted linker and quenching reagent by purifying the protein

conjugate via size-exclusion chromatography or extensive dialysis.[4][11]

Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass

spectrometry, or HPLC to determine the degree of labeling.

Protocol 2: General Conjugation via the Carboxylic Acid
Group
This protocol outlines the steps for conjugating the carboxylic acid terminus to a molecule

containing a primary amine.

Materials:

Molecule with a primary amine group
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Bromo-PEG5-acid

Activation Reagent: EDC or HATU

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

Reaction Buffer: A non-nucleophilic buffer such as MES or HEPES at a pH appropriate for

the amine-containing molecule.

Methodology:

Activation of Carboxylic Acid: Dissolve Bromo-PEG5-acid in the anhydrous solvent. Add 1.5

equivalents of the activation reagent (e.g., EDC) and, optionally, an additive like NHS (N-

Hydroxysuccinimide) to improve efficiency. Allow the activation to proceed for 15-30 minutes

at room temperature.

Conjugation Reaction: Add the activated Bromo-PEG5-acid solution to the amine-containing

molecule (dissolved in a suitable buffer or solvent).

Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at

4°C.

Purification: Purify the resulting conjugate using an appropriate method, such as HPLC or

column chromatography, to remove unreacted starting materials and byproducts.
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1. Prepare Biomolecule
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2. Conjugation Reaction
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Caption: General experimental workflow for bioconjugation using Bromo-PEG5-acid.

Conclusion

Bromo-PEG5-acid stands out as a highly effective heterobifunctional linker due to its well-

defined structure, dual orthogonal reactivity, and the beneficial properties conferred by its

hydrophilic PEG spacer. It provides researchers with a robust platform for the precise

construction of complex bioconjugates, enabling advancements in targeted drug delivery,
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diagnostics, and the development of novel therapeutics like PROTACs. The detailed protocols

and structural understanding provided in this guide serve as a foundation for its successful

implementation in diverse research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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